molecular formula C10H19N3O3 B1421625 Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate CAS No. 359803-43-3

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B1421625
CAS No.: 359803-43-3
M. Wt: 229.28 g/mol
InChI Key: CEWGMUMFSVOZRT-UHFFFAOYSA-N
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Description

Research Context and Significance

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate occupies a prominent position in modern organic chemistry research due to its multifaceted applications and structural complexity. The compound functions as an essential building block in organic synthesis, enabling the construction of more sophisticated molecular frameworks through its reactive functional groups. The presence of a protected amine functionality, specifically the hydrazinecarbonyl group, combined with the tert-butyl carboxylate ester, provides synthetic chemists with opportunities for selective manipulation and transformation.

Research investigations have demonstrated the compound's significance in peptide chemistry, where it serves as a precursor for peptide hydrazides. These peptide hydrazides function as valuable thioester surrogates in native chemical ligation processes, facilitating protein synthesis and modification. The hydrazinecarbonyl moiety exhibits diverse biological activities, suggesting potential applications in medicinal chemistry for drug development targeting various diseases, including cancer, neurodegenerative conditions, and infectious diseases.

The compound's utility extends to copper-catalyzed coupling reactions, where it participates in the formation of nitrogen-aryl bonds. This reactivity pattern demonstrates its importance in contemporary cross-coupling chemistry, contributing to the synthesis of pharmaceutically relevant compounds. Furthermore, the tert-butyl protecting group strategy employed in this molecule represents a fundamental approach in synthetic organic chemistry, allowing for selective protection and deprotection sequences essential in multi-step synthetic routes.

The research significance of this compound is further amplified by its role in asymmetric synthesis applications. The chiral nature of certain stereoisomers of this compound enables enantioselective transformations, contributing to the development of optically active pharmaceutical intermediates and natural product analogs.

Historical Development and Discovery

The historical development of this compound can be traced through various research milestones and patent literature spanning several decades. The compound's initial documentation in chemical databases dates back to the early 2000s, with PubChem records indicating creation dates of 2011 for the racemic form and 2006 for the specific stereoisomers. This timeline reflects the compound's relatively recent emergence in synthetic chemistry research.

The development of synthetic methodologies for proline hydrazide derivatives, which are closely related to this compound, was reported in scientific literature during the 1990s. Early synthesis of unprotected proline hydrazide using anhydrous hydrazine was published in 1993, establishing foundational methodologies that would later influence the development of protected variants. These early investigations demonstrated the formation of bicyclic products and triazole derivatives, providing insights into the reactivity patterns of hydrazinecarbonyl-containing proline derivatives.

Patent literature reveals significant industrial interest in related compounds and synthetic methodologies. Chinese patent CN104326960A, filed in 2014, describes methods for preparing Boc-protected proline derivatives, representing industrial-scale synthetic approaches that influenced the development of related compounds. Additional patent documentation from 2009 and 2019 demonstrates continued innovation in synthetic methodologies for tert-butyl carbamate-protected compounds.

The evolution of synthetic approaches reflects advancing understanding of protecting group chemistry and peptide synthesis methodologies. The incorporation of tert-butoxycarbonyl protecting groups became standard practice in peptide chemistry during the late 20th century, providing the foundation for developing compounds like this compound. The recognition of hydrazide intermediates in protein synthesis, particularly in native chemical ligation processes, further drove research interest in these compounds during the 2010s.

Recent developments have focused on expanding the synthetic utility of these compounds through novel coupling reactions and protecting group strategies. The integration of copper-catalyzed methodologies, as demonstrated in research published in 2009, showcased new applications for hydrazinecarbonyl-containing compounds in cross-coupling chemistry. This historical progression illustrates the compound's evolution from a specialized synthetic intermediate to a versatile building block with broad applications in contemporary organic chemistry.

Core Structural Features and Functional Groups

This compound exhibits a complex molecular architecture incorporating multiple functional groups that contribute to its synthetic utility and reactivity profile. The compound possesses the molecular formula C₁₀H₁₉N₃O₃ with a molecular weight of 229.28 grams per mole, establishing its position as a moderately sized organic molecule suitable for various synthetic applications.

The pyrrolidine ring system serves as the central structural framework, providing conformational rigidity and contributing to the compound's stereochemical properties. This five-membered nitrogen-containing heterocycle is characteristic of proline-derived compounds and imparts specific spatial arrangements that influence the molecule's reactivity and binding interactions. The pyrrolidine ring adopts envelope conformations that affect the accessibility of adjacent functional groups and influence reaction outcomes.

The hydrazinecarbonyl functional group represents a critical structural feature, consisting of a carbonyl carbon bonded to a hydrazine nitrogen atom. This moiety exhibits nucleophilic character and participates in various chemical transformations, including condensation reactions with aldehydes and ketones to form hydrazones. The hydrazinecarbonyl group is known for its biological activity and serves as a pharmacophore in medicinal chemistry applications.

The tert-butyl carboxylate ester functionality provides a protected carboxylic acid equivalent that can be selectively deprotected under acidic conditions. The tert-butyl group offers steric bulk that prevents unwanted reactions at the carboxyl position while maintaining stability under basic conditions commonly encountered in synthetic sequences. This protecting group strategy enables selective manipulation of other functional groups within the molecule.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₉N₃O₃
Molecular Weight 229.28 g/mol
CAS Number 359803-43-3
IUPAC Name This compound
InChI Key CEWGMUMFSVOZRT-UHFFFAOYSA-N
Storage Temperature 2-8°C
Purity (Commercial) 95%

The stereochemical aspects of this compound merit particular attention, as the compound can exist in different enantiomeric forms. The (S)-enantiomer, derived from L-proline, represents the naturally occurring configuration and exhibits specific optical rotation properties that distinguish it from the racemic mixture. This stereochemical feature influences the compound's biological activity and synthetic applications in asymmetric synthesis.

Table 2: Functional Group Analysis and Reactivity Patterns

Functional Group Location Reactivity Characteristics Synthetic Applications
Pyrrolidine Ring Central core Conformational rigidity Chiral scaffold, hydrogen bonding
Hydrazinecarbonyl C-2 position Nucleophilic, condensation reactions Hydrazone formation, bioactivity
Tert-butyl Ester N-1 position Acid-labile protecting group Selective deprotection, masking
Secondary Amine N-1 position Basic, hydrogen bond donor Metal coordination, hydrogen bonding

The molecular geometry of this compound demonstrates the spatial arrangement of functional groups that influences its chemical behavior. The pyrrolidine ring adopts a puckered conformation that positions the hydrazinecarbonyl and tert-butyl carboxylate groups in specific orientations. This three-dimensional arrangement affects the compound's ability to participate in intermolecular interactions and influences its solubility properties and crystallization behavior.

Properties

IUPAC Name

tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWGMUMFSVOZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679045
Record name tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name)
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URL https://comptox.epa.gov/dashboard/DTXSID70679045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359803-43-3
Record name tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name)
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URL https://comptox.epa.gov/dashboard/DTXSID70679045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
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Biological Activity

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, with the CAS number 359803-43-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H19_{19}N3_3O3_3, with a molecular weight of approximately 229.28 g/mol. The compound features a pyrrolidine ring, a hydrazinecarbonyl group, and a tert-butyl moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of Boc-L-Proline methyl ester with hydrazine hydrate under reflux conditions, yielding the product with an approximate yield of 87%. The reaction mechanism involves the formation of the hydrazinecarbonyl moiety, which is pivotal for its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties by modulating enzymatic activities involved in cancer cell proliferation. Specifically, it has been suggested that such compounds could inhibit kinases or phosphatases that play critical roles in metabolic pathways associated with tumorigenesis .

A study highlighted that derivatives of hydrazine compounds can affect signaling pathways such as PI3K/Akt, which are often dysregulated in various cancers. Inhibiting these pathways could potentially lead to reduced tumor growth and metastasis .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer metabolism.
  • Receptor Modulation : The compound may interact with receptors that regulate cell growth and proliferation.

Case Studies and Research Findings

Several studies have explored the biological effects of hydrazine derivatives. For instance:

  • Antimalarial Activity : A related class of hydrazone compounds demonstrated significant antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species. This suggests a potential pathway for exploring the antimalarial properties of pyrrolidine derivatives .
  • Toxicity Assessments : In vivo studies on related compounds have shown minimal toxicity while providing therapeutic benefits, indicating a favorable safety profile for further development .

Data Summary

PropertyValue
Molecular FormulaC10_{10}H19_{19}N3_3O3_3
Molecular Weight229.28 g/mol
CAS Number359803-43-3
Yield from Synthesis~87%

Scientific Research Applications

Key Steps in Synthesis:

  • Starting Materials: Boc-L-Proline methyl ester and hydrazine hydrate.
  • Reaction Conditions: Reflux in an appropriate solvent.
  • Isolation: Purification through standard techniques such as recrystallization or chromatography.

Scientific Research Applications

Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate has garnered interest for its potential applications in:

  • Medicinal Chemistry: Research indicates that compounds with similar structures may inhibit specific enzymes or receptors involved in metabolic pathways, particularly in cancer treatment. For instance, it has been suggested that such compounds could modulate enzymatic activity related to cancer cell proliferation by inhibiting certain kinases or phosphatases.
  • Organic Synthesis: The compound serves as a building block for constructing more complex molecules. The presence of the hydrazinecarbonyl moiety allows for further modifications, enabling the synthesis of diverse target molecules.

The hydrazinecarbonyl group is known for its diverse biological activities, making this compound a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. However, specific research on the biological effects of this compound is limited.

Case Studies

  • Enzyme Inhibition Studies: Preliminary studies suggest that derivatives of this compound may inhibit enzymes associated with cancer progression. Further investigations are required to elucidate the exact mechanisms and efficacy.
  • Toxicity Assessments: Safety evaluations indicate that the compound exhibits harmful effects upon ingestion or skin contact, highlighting the need for careful handling in laboratory settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

Compounds such as tert-butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate and its analogs (e.g., 3,5-dimethylbenzyl, 4-isopropylbenzyl) exhibit structural similarities but differ in substituent effects:

  • Synthetic Yields : Substituents significantly impact reaction efficiency. For example, tert-butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate achieves a 70% yield, compared to 30% for the 2-methylbenzyl variant, suggesting steric or electronic factors influence reactivity .
  • NMR Profiles : The 13C NMR of tert-butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate shows distinct carbonyl (154.99 ppm) and aromatic (130–137 ppm) signals, whereas the 3,5-dimethylbenzyl derivative exhibits split peaks due to increased symmetry (e.g., 139.53 ppm for para-substituted carbons) .

Piperazine and Pyrrolidine Hybrids

Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate () highlights divergent functionalization strategies:

  • Functional Groups : The oxadiazole ring, formed via cyclization of acetylhydrazine intermediates, introduces rigidity and hydrogen-bonding capacity, contrasting with the linear hydrazinecarbonyl group in the target compound .
  • Applications : Such hybrids are prioritized in drug discovery for kinase inhibition or antimicrobial activity, whereas the target compound’s hydrazine moiety may favor metal coordination or condensation reactions .

Tosyl- and Heteroaryl-Substituted Analogs

The cis-tert-butyl 3-ethyl-4-(2-(5-tosyl-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)pyrrolidine-1-carboxylate () demonstrates advanced complexity:

  • Synthetic Complexity : Multi-step reactions involving thionyl chloride and HCl in dioxane (70°C, 18 h) are required to install the tosyl-pyrrolopyrazine group, reflecting higher synthetic demands compared to the simpler target compound .
  • Thermal Stability : Extended heating (18–24 h) suggests instability in the target compound’s absence of stabilizing heteroaromatic systems .

Halogenated Derivatives

Tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate () illustrates halogenation’s role:

  • Reactivity : Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in materials science, unlike the hydrazinecarbonyl group, which may undergo nucleophilic addition .

Key Research Findings

  • Yield Optimization : Bulky substituents (e.g., 4-isopropylbenzyl) improve yields in pyrrolidine carboxylates, likely due to reduced side reactions .
  • Functional Group Trade-offs : Hydrazinecarbonyl offers versatility in condensation reactions but may compromise stability compared to oxadiazole or halogenated systems .
  • Commercial Viability : The target compound’s discontinuation contrasts with active use of analogs in patented syntheses, suggesting niche research applications over industrial scaling .

Preparation Methods

General Overview of Synthesis Strategies

The synthesis generally involves two key steps:

  • Formation of the pyrrolidine core with a protected amino group (tert-butyl carbamate)
  • Introduction of the hydrazinecarbonyl functionality onto the pyrrolidine ring

The process is often optimized to maximize yield, purity, and functional group integrity, with common reagents including hydrazine hydrate, carbamate protecting groups, and suitable coupling agents.

Typical Synthetic Route

Based on recent literature and research findings, the most accepted synthetic pathway can be summarized as follows:

Step Description Reagents & Conditions References
Step 1 Protection of pyrrolidine nitrogen Use of tert-butyl chloroformate (Boc-Cl) with a base like triethylamine in anhydrous dichloromethane
Step 2 Activation of the protected pyrrolidine Formation of a reactive intermediate, such as a carbamate or ester Standard carbamate formation protocols
Step 3 Introduction of hydrazinecarbonyl group Reaction of the activated pyrrolidine with hydrazine hydrate under reflux
Step 4 Purification Column chromatography or recrystallization Common purification techniques

Specific Reaction Conditions and Reagents

  • Protection of Pyrrolidine Nitrogen:
    Pyrrolidine is initially protected with tert-butyl chloroformate (Boc-Cl) in the presence of a base (triethylamine) to afford tert-butyl pyrrolidine-1-carboxylate .

  • Hydrazinecarbonyl Introduction:
    The protected pyrrolidine reacts with hydrazine hydrate, often under reflux conditions, to form the hydrazinecarbonyl derivative. This step may involve the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate the formation of the hydrazine linkage.

  • Final Purification:
    The crude product is purified via column chromatography using suitable solvents such as ethyl acetate/hexanes mixtures, or recrystallized from ethanol.

Data Table Summarizing Preparation Methods

Method Reagents Conditions Yield Notes References
Hydrazine coupling Hydrazine hydrate, Boc-protected pyrrolidine Reflux, inert atmosphere ~80-85% Efficient for hydrazine incorporation
Carbamate protection Boc-Cl, triethylamine Room temperature, dry solvent Quantitative Protects nitrogen for selective reactions
One-pot synthesis Boc-Cl, hydrazine hydrate, base Sequential addition, reflux 70-80% Streamlined process

Research Findings and Optimization

Recent studies emphasize the importance of controlling reaction temperatures and stoichiometry to prevent side reactions such as over-alkylation or decomposition of sensitive hydrazine groups. The use of dry, inert atmospheres (nitrogen or argon) during the coupling steps enhances yield and purity.

Summary of Key Data

Parameter Details
Main reagents Hydrazine hydrate, tert-butyl chloroformate, coupling agents (DCC or EDC)
Typical reaction conditions Reflux, inert atmosphere, dry solvents
Yield range 70-85% depending on optimization
Purification methods Column chromatography, recrystallization

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl pyrrolidine carboxylate derivatives with functionalized side chains?

A common approach involves coupling hydrazine or amine-containing reagents to activated carbonyl intermediates. For example, tert-butyl-protected pyrrolidine scaffolds are often synthesized via nucleophilic substitution (e.g., bromomethyl derivatives reacting with hydrazine) or condensation reactions. Purification typically employs column chromatography with solvent systems like ethanol/chloroform (1:10) to isolate enantiopure products . Reaction conditions such as 0–20°C in dichloromethane with catalysts like DMAP and triethylamine are critical for controlling regioselectivity .

Q. How can NMR spectroscopy resolve stereochemical assignments in tert-butyl pyrrolidine derivatives?

High-resolution ¹H and ¹³C NMR are essential for confirming stereochemistry. For instance, coupling constants (e.g., J values in pyrrolidine rings) and nuclear Overhauser effect (NOE) correlations differentiate cis/trans or R/S configurations. In (2R)-configured derivatives, specific splitting patterns in the 2–3 ppm range (methylene protons) and distinct carbon chemical shifts (e.g., 50–60 ppm for pyrrolidine carbons) are diagnostic .

Q. What stability considerations are critical for storing hydrazine-containing pyrrolidine derivatives?

Hydrazine derivatives are prone to oxidation and hydrolysis. Storage under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF or DCM) is recommended. Avoid exposure to moisture or acidic conditions, which can cleave the tert-butyl carbamate (Boc) protecting group .

Advanced Research Questions

Q. How can conflicting HPLC and HRMS data be reconciled during purity assessment?

Discrepancies may arise from residual solvents, diastereomers, or degradation products. Cross-validate using multiple techniques:

  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • HPLC : Use orthogonal columns (C18 vs. HILIC) and gradient elution (e.g., 5–95% acetonitrile in water with 0.1% TFA) to separate co-eluting impurities .
  • TLC : Monitor reaction progress with iodine or UV visualization .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of tert-butyl pyrrolidine derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate) to retain stereochemical integrity .
  • Catalytic asymmetric hydrogenation : Employ Pd/C or Ru-based catalysts under H₂ pressure (e.g., 50 psi) to reduce prochiral intermediates .
  • Chiral chromatography : Resolve racemic mixtures using chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .

Q. How can tert-butyl pyrrolidine derivatives be functionalized for targeted drug delivery applications?

  • Hydrazone conjugation : React the hydrazinecarbonyl group with ketones/aldehydes (e.g., 4-formylphenyl boronic acid) under mild acidic conditions (pH 4–5) .
  • Click chemistry : Incorporate azide-alkyne cycloadditions using Cu(I) catalysts to attach bioorthogonal tags .
  • Protecting group removal : Deprotect the Boc group with TFA/DCM (1:1) to expose the pyrrolidine amine for further coupling .

Methodological Tables

Table 1. Key Reaction Conditions for Pyrrolidine Functionalization

Reaction TypeReagents/ConditionsYieldReference
Boc DeprotectionTFA/DCM (1:1), rt, 30 min75–89%
Hydrazine CouplingHydrazine hydrate, EtOH, reflux, 6 h60–78%
Asymmetric HydrogenationH₂ (50 psi), Pd/C, THF, rt85%

Table 2. Analytical Parameters for Quality Control

TechniqueParametersTarget Criteria
¹H NMR500 MHz, CDCl₃, δ 1.4–1.5 (Boc CH₃)≥95% purity, no split peaks
HRMSESI+, m/z [M+H]⁺Δ <5 ppm
HPLCC18 column, 254 nm, 1.0 mL/minSingle peak (RT ±0.2 min)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
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